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Benzo(a)pyrene-1,6-dione, 7-methyl-

Cat. No.: B14442003
CAS No.: 79418-85-2
M. Wt: 296.3 g/mol
InChI Key: HLHRRFLJLRNTBE-UHFFFAOYSA-N
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Description

Significance of Substituted Benzo(a)pyrene Quinones in Environmental Health Research

Substituted benzo(a)pyrene quinones are of significant interest in environmental health research because they are key metabolites formed during the biological processing of parent PAHs. nih.govosti.gov The metabolic activation of PAHs is a critical step in their mechanism of toxicity. While the "diol-epoxide" pathway is a well-established route for PAH-induced carcinogenesis, the formation of quinones represents another major pathway. elsevierpure.comnih.gov

PAH-quinones, including substituted forms of benzo(a)pyrene-diones, contribute to toxicity through mechanisms involving oxidative stress. elsevierpure.com These quinones can undergo redox cycling, a process where they are repeatedly reduced and re-oxidized by cellular enzymes. This futile cycle generates reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. elsevierpure.com The overproduction of ROS can overwhelm cellular antioxidant defenses, leading to oxidative damage to DNA, lipids, and proteins, which are critical events in the initiation of cancer and other diseases. researchgate.netelsevierpure.com Research into these quinones helps to provide a more complete picture of the multiple pathways through which PAHs exert their harmful effects. elsevierpure.com

Rationale for Investigating Benzo(a)pyrene-1,6-dione, 7-methyl- as a Specific Chemical Entity

The investigation of Benzo(a)pyrene-1,6-dione, 7-methyl- is driven by the need to understand how structural modifications, such as the addition of a methyl group, alter the biological activity of PAHs. This compound is a metabolite of 7-methylbenzo(a)pyrene (7-MeBP), a PAH that is itself carcinogenic in some experimental models. nih.gov

Research has shown that the presence and position of a methyl substituent can significantly influence the metabolic fate of the parent PAH. nih.gov Studies on the metabolism of 7-MeBP revealed that the methyl group at the 7-position does not block metabolic activation at the nearby 7 and 8 positions, as might be expected. nih.gov However, it does alter the stereoselective properties of the metabolizing enzymes. nih.gov For example, while the trans-7,8-dihydrodiol formed from the parent benzo(a)pyrene is predominantly the (-)-7R,8R-enantiomer, the major trans-7,8-dihydrodiol formed from 7-MeBP is a (+)-enantiomer with different stereochemistry. nih.gov By studying specific substituted metabolites like Benzo(a)pyrene-1,6-dione, 7-methyl-, scientists can elucidate these structure-activity relationships, leading to a more refined understanding of why different PAHs exhibit varying levels of toxicity and carcinogenicity.

Overview of Major Academic Research Domains Pertaining to Benzo(a)pyrene-1,6-dione, 7-methyl-

Academic research on Benzo(a)pyrene-1,6-dione, 7-methyl- and its parent compound, 7-MeBP, spans several key scientific domains:

Metabolism and Enzymology: A primary research focus is on the metabolic pathways of 7-MeBP. Studies have utilized liver microsomes and cell cultures to identify the products formed. nih.govnih.gov This research has identified metabolites such as trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene and has examined how the methyl group affects the action of enzymes like cytochrome P-450. nih.govnih.govoup.com

Toxicology and Carcinogenesis: This domain investigates the biological effects of these compounds. Research has confirmed that substituted PAHs like 7-MeBP are metabolized and bind to cellular DNA. nih.gov The resulting quinones are recognized as genotoxic, meaning they can damage genetic material, which is a potential precursor to cancer. ontosight.ai

Environmental Chemistry: This field studies the occurrence of such compounds in the environment. Benzo(a)pyrene-1,6-dione, 7-methyl- can be present in air, water, and soil as a direct result of incomplete combustion processes and industrial activities. ontosight.ai

Analytical Chemistry: A crucial area of research involves developing and refining methods for the detection and quantification of specific PAH metabolites. Techniques such as high-pressure liquid chromatography (HPLC), mass spectrometry (MS), and fluorescence spectrophotometry are essential tools used to isolate and identify compounds like Benzo(a)pyrene-1,6-dione, 7-methyl- in complex environmental and biological samples. nih.govnih.govnih.gov

Data Tables

Table 1: Chemical and Physical Properties of Selected PAHs This table summarizes key identifiers and properties for Benzo(a)pyrene and its 7-methyl derivative.

PropertyBenzo(a)pyrene7-methylbenzo[a]pyrene (B1205412)
Chemical Formula C₂₀H₁₂C₂₁H₁₄
Molecular Weight 252.31 g/mol nih.gov266.34 g/mol nist.gov
CAS Registry No. 50-32-8 nih.gov500024-84-0 nist.gov
Appearance Yellowish plates or needles nih.govNot specified
log Kow (Octanol/Water) 6.35 nih.govNot specified
Water Solubility 0.00162 mg/L at 25°C nih.govNot specified

Table 2: Major Metabolic Activation Pathways of Benzo(a)pyrene Benzo(a)pyrene can be metabolized through several pathways, each producing different types of reactive metabolites.

Pathway NameKey Enzymes InvolvedSignature Metabolites/ProductsToxic Mechanism
Diol-Epoxide Pathway Cytochrome P450, Epoxide Hydrolase nih.govBenzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) researchgate.netForms stable covalent adducts with DNA, leading to mutations. nih.gov
Radical Cation Pathway Peroxidases (e.g., PGH synthase) nih.govnih.govBenzo[a]pyrene-1,6-dione (B31467), Benzo[a]pyrene-3,6-dione (B31473) nih.govGenerates depurinating DNA adducts; can initiate redox cycling. elsevierpure.comnih.gov
o-Quinone Pathway P450, Epoxide Hydrolase, Aldo-keto Reductases (AKRs) nih.govnih.govBenzo[a]pyrene-7,8-dione (B196088) nih.govebi.ac.ukReacts with DNA to form unstable adducts; undergoes redox cycling to produce ROS. elsevierpure.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H12O2 B14442003 Benzo(a)pyrene-1,6-dione, 7-methyl- CAS No. 79418-85-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79418-85-2

Molecular Formula

C21H12O2

Molecular Weight

296.3 g/mol

IUPAC Name

7-methylbenzo[b]pyrene-1,6-dione

InChI

InChI=1S/C21H12O2/c1-11-3-2-4-13-14-8-9-15-17(22)10-6-12-5-7-16(20(14)19(12)15)21(23)18(11)13/h2-10H,1H3

InChI Key

HLHRRFLJLRNTBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=C4C(=O)C=CC5=C4C3=C(C2=O)C=C5

Origin of Product

United States

Environmental Formation and Sources of Benzo a Pyrene Quinones and Methylated Pahs

Mechanisms of Benzo(a)pyrene Quinone Generation from Incomplete Combustion Processes

Benzo(a)pyrene quinones are a class of oxygenated derivatives of BaP that can be formed through several environmental pathways. These quinones are of significant interest due to their redox-active nature.

One of the primary mechanisms for the formation of benzo(a)pyrene quinones involves the generation of a radical cation. nih.govcapes.gov.br This process is initiated by a one-electron oxidation of the parent BaP molecule. This oxidation can be mediated by enzymes like cytochrome P-450 or through abiotic processes involving other radical species present in the environment. nih.gov The resulting BaP radical cation is a highly reactive intermediate. Subsequent reactions with water lead to the formation of various benzo(a)pyrene diones, including the 1,6-, 3,6-, and 6,12-isomers. nih.govcapes.gov.br

Experimental studies using rat liver microsomes have demonstrated the formation of these quinones from benzo(a)pyrene, providing evidence for this pathway. nih.govcapes.gov.br

Table 1: Metabolic Products of Benzo(a)pyrene (BP) and 6-Fluorobenzo(a)pyrene (6-FBP) by Rat Liver Microsomes

Compound Microsome Type Cofactor Major Products Reference
BP Induced NADPH Dihydrodiols, Phenols, Quinones nih.gov
BP Induced Cumene Hydroperoxide Quinones nih.gov
6-FBP Induced NADPH Dihydrodiols, Phenols, Quinones nih.gov
6-FBP Induced Cumene Hydroperoxide Quinones nih.gov
BP Uninduced NADPH Dihydrodiols, Phenols, Quinones nih.gov
6-FBP Uninduced NADPH Quinones nih.gov

Another significant pathway for the generation of specific benzo(a)pyrene quinones, particularly o-quinones, involves the enzymatic activity of aldo-keto reductases (AKRs). nih.govnih.gov This pathway proceeds through the initial formation of a benzo(a)pyrene dihydrodiol, specifically benzo(a)pyrene-7,8-dihydrodiol. This intermediate is then oxidized by AKRs to form benzo(a)pyrene-7,8-dione, an o-quinone. acs.orgnih.gov This enzymatic conversion has been demonstrated in studies using rat liver fractions and isolated hepatocytes. nih.gov In isolated rat hepatocytes, the formation of benzo(a)pyrene-7,8-dione accounted for 7% of the total organic-soluble metabolites of benzo[a]pyrene-7,8-diol. nih.gov

Table 2: Formation of Benzo(a)pyrene-7,8-dione (BPQ) from Benzo(a)pyrene-7,8-diol (BP-diol) in Isolated Rat Hepatocytes

Substrate System Product Yield Reference
[3H]BP-diol Isolated Rat Hepatocytes Benzo(a)pyrene-7,8-dione 0.50 nmol/3 x 10^6 cells/10 min (7% of total organic-soluble metabolites) nih.gov

In the atmosphere, benzo(a)pyrene associated with aerosol particles is susceptible to photooxidation. digitellinc.comcopernicus.org Exposure to ultraviolet (UV) radiation, a component of sunlight, can initiate chemical reactions that lead to the formation of benzo(a)pyrene quinones. digitellinc.com Studies have shown that the photooxidation of BaP on surfaces like ammonium (B1175870) sulfate (B86663) particles, a common component of atmospheric aerosols, results in the formation of BaP-dione isomers. digitellinc.com The similarity in the product distribution between direct photooxidation and photosensitized oxygenation suggests that singlet oxygen plays a significant role in these atmospheric transformations. researchgate.net

Environmental Pathways for Methyl Group Introduction into PAH Structures

The presence of a methyl group on a PAH, such as in the target compound Benzo(a)pyrene-1,6-dione, 7-methyl-, requires a methylation step. Several environmental pathways could potentially introduce a methyl group onto a PAH backbone.

During high-temperature combustion processes, methyl radicals are formed and can contribute to the growth and substitution of PAHs. mdpi.com While this is a well-established mechanism in pyrolytic environments, its direct contribution to the methylation of PAHs in ambient air is less clear.

Microbial activity in soil and sediment presents another potential pathway for PAH methylation. While the primary role of many microorganisms is the degradation of PAHs, some have been shown to perform methylation reactions on various organic compounds. frontiersin.orgnih.gov For instance, a methylated dihydrodiol-BaP isomer has been identified as a metabolite in the bacterial degradation of benzo(a)pyrene, indicating that microbial systems are capable of methylating the BaP structure. mdpi.com

Abiotic methylation in the environment has also been considered, although research has largely focused on the methylation of heavy metals like mercury. nih.gov The potential for abiotic methylation of PAHs in environmental matrices warrants further investigation.

Table 3: Potential Environmental Pathways for PAH Methylation

Pathway Description Evidence Reference
Pyrolytic Addition of methyl radicals during high-temperature combustion. Well-established in combustion chemistry. mdpi.com
Microbial Enzymatic methylation by microorganisms in soil and sediment. Identification of methylated BaP metabolites from bacterial cultures. mdpi.com
Abiotic Chemical methylation through reaction with methyl donors in the environment. Primarily studied for metals; potential for PAHs is less understood. nih.gov

Theoretical and Experimental Considerations for the Specific Formation of Benzo(a)pyrene-1,6-dione, 7-methyl- in Environmental Matrices

The specific formation of Benzo(a)pyrene-1,6-dione, 7-methyl- in the environment would necessitate a sequence of reactions involving both the methylation of the benzo(a)pyrene structure and the oxidation to a 1,6-dione.

Theoretically, the formation could proceed through two primary sequences:

Methylation followed by oxidation: In this scenario, 7-methylbenzo(a)pyrene would first be formed through one of the environmental methylation pathways described in section 2.2. This methylated PAH could then undergo oxidation to form the corresponding 1,6-dione. The oxidation could potentially occur via the radical cation pathway, similar to the parent benzo(a)pyrene.

Oxidation followed by methylation: Alternatively, benzo(a)pyrene could first be oxidized to benzo(a)pyrene-1,6-dione. Subsequent methylation of this quinone at the 7-position would then yield the final product. However, the direct methylation of a quinone in this manner under environmental conditions is less documented.

A relevant theoretical framework is the "meso-region theory," which posits that the methylation of PAHs at reactive "meso-regions" can be a critical step in their activation. researchgate.net This theory suggests that methylation can be a key initial step, which would support the first proposed pathway.

Advanced Synthetic Methodologies for Benzo a Pyrene 1,6 Dione, 7 Methyl and Analogous Structures

Strategies for the Chemical Synthesis of Benzo(a)pyrene Quinones

Oxidation of Benzo(a)pyrene Phenol (B47542) Isomers to Quinones

A highly effective and regioselective method for synthesizing benzo[a]pyrene (B130552) quinones involves the oxidation of their corresponding phenol precursors. nih.govnih.gov The choice of oxidizing agent is critical as it dictates which quinone isomer is formed. nih.govresearchgate.net Hypervalent iodine reagents, in particular, have demonstrated significant utility and distinct regiospecificities in these transformations. nih.govnih.gov

For instance, the oxidation of 1-hydroxybenzo[a]pyrene (1-HO-BP) and 3-hydroxybenzo[a]pyrene (3-HO-BP) with [bis(trifluoroacetoxy)iodo]benzene (B57053) (BTI or TBI) exclusively yields quinone isomers where the carbonyl groups are located in separate rings. nih.gov This approach provides BP-1,6-dione and BP-3,6-dione in high yields of 82% and 85%, respectively. nih.gov In contrast, oxidizing agents like 2-iodoxybenzoic acid (IBX) react with other phenol isomers, such as 7-HO-BP and 9-HO-BP, to produce ortho-quinone isomers (BP-7,8-dione and BP-9,10-dione). nih.govnih.gov Attempts to use IBX on 1-HO-BP or 3-HO-BP were unsuccessful in producing the desired quinones. nih.gov

This established regioselectivity suggests that the synthesis of the target molecule, Benzo(a)pyrene-1,6-dione, 7-methyl-, would likely proceed via the oxidation of a 1-hydroxy-7-methylbenzo[a]pyrene precursor using an appropriate hypervalent iodine reagent like BTI. The initial synthesis of the required phenol precursors often involves key steps like a palladium-catalyzed Suzuki-Miyaura cross-coupling. nih.govnih.gov

Table 1: Regioselective Oxidation of Benzo[a]pyrene Phenols

Precursor PhenolOxidizing ReagentProduct QuinoneReported YieldCitation
1-HO-BPBTIBP 1,6-dione82% nih.gov
3-HO-BPBTIBP 3,6-dione85% nih.gov
12-HO-BPBTIBP 6,12-dione- nih.gov
7-HO-BPIBXBP 7,8-dione- nih.govnih.gov
9-HO-BPIBXBP 9,10-dione- nih.govnih.gov

Direct Oxidation Approaches for Quinone Synthesis

Direct oxidation of the parent benzo[a]pyrene molecule offers an alternative route to quinone synthesis, bypassing the need for a phenolic intermediate. These methods can involve chemical, photochemical, or enzymatic approaches.

One-electron oxidation of benzo[a]pyrene, for example using tris(p-bromophenyl)aminium hexachloroantimonate, followed by quenching with water, can produce quinones, although the product distribution differs significantly from other methods. researchgate.net Theoretical studies based on density functional theory (DFT) have investigated the degradation of benzo[a]pyrene initiated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂), identifying BP-1,6-quinone, BP-3,6-quinone, and BP-6,12-quinone as major products. nih.gov Direct photooxidation of benzo[a]pyrene, likely involving singlet oxygen, also yields a mixture of quinone isomers. researchgate.net

Enzymatic systems, such as those using laccases, can also oxidize benzo[a]pyrene. asm.org However, the direct oxidation of benzo[a]pyrene by laccases alone is not significant; the presence of a mediator like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) is essential for the reaction to proceed efficiently, ultimately yielding quinones as end products. asm.org

Regioselective Approaches for Incorporating Methyl Substituents in PAH Frameworks

The synthesis of a specifically methylated PAH like 7-methylbenzo[a]pyrene (B1205412), the precursor to the target quinone, requires precise control over the reaction site. Several advanced synthetic strategies enable the regioselective functionalization of complex PAH frameworks.

One powerful technique is the Mallory reaction, an oxidative photochemical cyclization. nih.gov This method has been used to prepare specific isomers of methylchrysene by the photocyclization of corresponding stilbenoid precursors. nih.gov For some isomers, regioselectivity can be controlled by designing the stilbenoid to have an ortho-methoxy group, which is eliminated under acidic, oxygen-free conditions during the cyclization, directing the formation of a specific methylated product. nih.gov

Directed ortho metalation (DoM) is another highly efficient strategy for regioselective functionalization. uis.no This method utilizes a directing metalation group (DMG) on the PAH scaffold to guide a metalating agent (like an organolithium reagent) to a specific adjacent position, which can then react with an electrophile, such as a methylating agent. DoM has been successfully applied to chrysene (B1668918) derivatives, affording di-substituted products in high yields. uis.no A similar strategy could be envisioned for benzo[a]pyrene, where a suitable directing group could facilitate methylation at the C-7 position.

Isolation and Purification Techniques for Benzo(a)pyrene-1,6-dione, 7-methyl-

Following synthesis, the isolation and purification of the target compound from reaction mixtures and byproducts are critical. Due to the complexity of these mixtures, chromatographic techniques are indispensable.

High-performance liquid chromatography (HPLC) is the foremost technique for the separation and purification of benzo[a]pyrene derivatives, including quinones. nih.gov Methods have been developed using acetonitrile (B52724)/water gradients and UV detection to achieve effective separation of mono-hydroxylated, di-hydroxylated, and dione (B5365651) metabolites of benzo[a]pyrene. nih.gov For complex biological samples, such as urine, immunoaffinity chromatography can be employed as a highly selective preliminary extraction and cleanup step before analytical HPLC. nih.gov This approach has been shown to achieve 75-95% recovery of specific benzo[a]pyrene adducts and yields extracts with significantly fewer contaminants than standard solid-phase extraction methods. nih.gov

A general procedure for extracting PAHs from a solid matrix involves extraction with a solvent like hexane, followed by evaporation of the solvent. oiv.int The resulting residue is then redissolved in a suitable solvent mixture, such as methanol/tetrahydrofuran, for analysis and purification by HPLC. oiv.int

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation (excluding basic identification data)

Confirming the precise structure of a complex molecule like Benzo(a)pyrene-1,6-dione, 7-methyl- requires advanced analytical methods that go beyond basic identification.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structural assignment. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), and selective Nuclear Overhauser Enhancement (NOE) experiments have been used to definitively assign all the proton chemical shifts for the four primary diones derived from benzo[a]pyrene oxidation. researchgate.net These methods would be essential to confirm the position of the methyl group and the carbonyl functionalities in the target molecule.

Mass Spectrometry (MS) coupled with chromatography provides detailed structural information. Gas chromatography-mass spectrometry (GC-MS) has been used to identify various benzo[a]pyrene derivatives. nih.gov In this method, quinones are often derivatized (e.g., trimethylsilylated) to convert them into their related dihydroxyl forms, which have better chromatographic properties. nih.gov For even greater sensitivity and structural detail, tandem mass spectrometry (MS/MS), such as in LC/quadrupole ion-trap MS, is used to analyze HPLC fractions, allowing for the identification of compounds at femtomole levels. nih.gov

To address challenges with co-eluting isomers in HPLC, advanced fluorescence spectroscopy techniques have been developed. Room-Temperature Fluorescence Excitation-Emission Matrices (RTF-EEMs) can be recorded from an HPLC fraction in seconds. mdpi.com The resulting data, which contains overlapping spectral information from multiple compounds, can be deconvoluted using chemometric methods like Parallel Factor Analysis (PARAFAC) to unambiguously identify and quantify specific PAHs without requiring further chromatographic separation. mdpi.com

Table 2: Advanced Analytical Techniques for Benzo[a]pyrene Derivatives

TechniqueApplicationType of Information ObtainedCitation
High-Field 2D NMRStructural ElucidationUnequivocal assignment of proton chemical shifts through COSY and NOE correlations. researchgate.net
GC-MSIdentification of MetabolitesMass spectra and retention times of derivatized (silylated) quinones and other metabolites. nih.gov
Immunoaffinity Chromatography-HPLC-MS/MSTrace AnalysisHighly selective extraction and sensitive quantification of specific adducts in complex matrices. nih.gov
HPLC with RTF-EEMs and PARAFACAnalysis of Co-eluting IsomersDeconvolution of overlapping fluorescence spectra for unambiguous identification in HPLC fractions. mdpi.com

In Vitro Metabolic Activation and Biotransformation Pathways of Benzo a Pyrene 1,6 Dione, 7 Methyl

Enzymatic Metabolism of Benzo(a)pyrene Quinones

The biotransformation of benzo(a)pyrene (B[a]P) quinones, which are electrophilic and redox-active metabolites of B[a]P, is a critical area of study in understanding the carcinogenic potential of this environmental pollutant. These quinones, including the structural analog of the subject compound, B[a]P-1,6-dione, are processed by a variety of phase I and phase II metabolic enzymes. These enzymatic reactions can lead to either the detoxification and excretion of these compounds or their conversion into more reactive species capable of damaging cellular macromolecules.

Role of Cytochrome P450 Enzymes (CYPs) in Quinone Biotransformation

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide array of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) like benzo(a)pyrene. While CYPs are primarily known for the initial oxidation of B[a]P to epoxides, phenols, and quinones, they are also involved in the further metabolism of these quinone products.

The formation of B[a]P quinones, such as B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione, can occur through the peroxidase activity of CYPs. oup.com Specifically, CYP1A1 and CYP1B1 are the primary enzymes responsible for the metabolic activation of B[a]P. nih.gov The presence of a methyl group at the 7-position of the B[a]P scaffold, as in 7-methylbenzo[a]pyrene (B1205412) (7-MeB[a]P), does not prevent metabolism. Studies have shown that 7-MeB[a]P is metabolized by microsomal preparations, indicating that despite the methyl substitution, the molecule can still be processed by CYP enzymes.

The biotransformation of B[a]P quinones by CYPs can lead to the formation of hydroxylated products. This process is generally considered a detoxification step, as it increases the water solubility of the compound, facilitating its conjugation and excretion. However, the redox cycling of quinones, potentially influenced by CYP reductase, can also lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress. The specific impact of a 7-methyl group on the kinetics and product distribution of CYP-mediated B[a]P quinone metabolism has not been extensively studied but is an important area for future research.

Table 1: Major Human Cytochrome P450 Enzymes Involved in Benzo[a]pyrene (B130552) Metabolism

EnzymePrimary Role in B[a]P Metabolism
CYP1A1 Major enzyme in the activation of B[a]P to B[a]P-7,8-dihydrodiol. nih.gov
CYP1B1 Contributes significantly to B[a]P and B[a]P-7,8-diol metabolism. oup.com
CYP2C19 Important in the activation of B[a]P to B[a]P-7,8-dihydrodiol and formation of B[a]P-9-ol. nih.gov
CYP3A4 Primarily involved in the formation of B[a]P-3-ol. nih.gov

Contribution of Epoxide Hydrolase to Benzo(a)pyrene Metabolite Formation

Microsomal epoxide hydrolase (mEH) is a critical enzyme in the metabolic pathway of B[a]P. Its primary function is the hydrolysis of epoxide intermediates, which are formed by CYP enzymes, into trans-dihydrodiols. oup.com This is a crucial step in both the detoxification and bioactivation pathways of B[a]P.

In the context of 7-methylbenzo[a]pyrene, studies have identified trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene as a metabolite, which implies the involvement of both a CYP enzyme and epoxide hydrolase. The presence of the methyl group at the 7-position does not appear to inhibit the action of these enzymes at the 7,8-position. The activity of mEH is therefore essential in determining the flux of metabolites towards either the formation of diol-epoxides or other metabolic routes.

Activity of Aldo-Keto Reductases (AKRs) in Benzo(a)pyrene Quinone Reduction and Redox Cycling

Aldo-keto reductases (AKRs) are a superfamily of NAD(P)H-dependent oxidoreductases that play a significant role in the metabolism of B[a]P. nih.gov They are involved in the metabolic activation of PAH trans-dihydrodiols to produce electrophilic and redox-active o-quinones. acs.org Furthermore, AKRs can catalyze the two-electron reduction of PAH o-quinones back to their corresponding catechols. nih.gov

This interconversion between o-quinones and catechols establishes a futile redox cycle that generates reactive oxygen species (ROS), leading to oxidative DNA damage. nih.gov For instance, B[a]P-7,8-dione can be reduced to B[a]P-7,8-catechol, which can then be re-oxidized to the quinone, perpetuating the cycle. nih.gov Several human AKR isoforms, including AKR1A1 and AKR1C1–AKR1C4, are involved in the metabolism of PAH trans-dihydrodiols. acs.orgnih.gov

While direct evidence for the metabolism of Benzo(a)pyrene-1,6-dione, 7-methyl- by AKRs is not available, it is plausible that this compound could also serve as a substrate for these enzymes. The reduction of the dione (B5365651) would likely yield a hydroquinone (B1673460). The presence of the 7-methyl group could influence the binding affinity and catalytic efficiency of AKRs for this substrate. The resulting hydroquinone could then participate in redox cycling, contributing to cellular oxidative stress.

Table 2: Human Aldo-Keto Reductase Isoforms Implicated in PAH Metabolism

Enzyme FamilySpecific IsoformsRole in PAH Metabolism
AKR1A AKR1A1Oxidation of PAH trans-dihydrodiols to o-quinones. nih.gov
AKR1C AKR1C1, AKR1C2, AKR1C3, AKR1C4Oxidation of PAH trans-dihydrodiols to o-quinones. nih.gov

Conjugation Reactions Mediated by UDP-Glucuronosyltransferases (UGTs)

UDP-glucuronosyltransferases (UGTs) are phase II metabolizing enzymes that play a crucial role in the detoxification of a wide range of xenobiotics, including B[a]P metabolites. UGTs catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its excretion.

B[a]P metabolites with hydroxyl groups, such as phenols and dihydrodiols, are substrates for UGTs. The glucuronidation of these metabolites is a major detoxification pathway. More relevant to the subject compound, UGTs have been shown to conjugate the hydroquinone form of B[a]P-3,6-quinone. nih.gov This suggests that the reduced form of Benzo(a)pyrene-1,6-dione, 7-methyl- could also undergo glucuronidation.

Studies have shown that UGT1A7, a PAH-inducible UGT, is particularly active towards B[a]P-quinones and may protect against the toxic redox cycling of these compounds. nih.gov The interception of the catechol/hydroquinone form of the quinone by UGTs can terminate the redox cycling and prevent the generation of ROS. nih.gov The presence of a methyl group on the aromatic ring could potentially affect the rate of glucuronidation.

Sulfotransferase (SULT) Activity in Quinone Detoxification

Sulfotransferases (SULTs) are another family of phase II enzymes involved in the detoxification of xenobiotics. SULTs catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups of substrates. This sulfonation reaction increases the water solubility of the metabolites, aiding in their elimination from the body.

The catechols derived from the reduction of B[a]P o-quinones are substrates for SULTs. For example, B[a]P-7,8-catechol can be sulfonated by human SULTs, which serves as a detoxification route by intercepting the catechol and preventing its re-oxidation to the redox-active quinone. nih.govnih.gov SULT1A1 has been identified as a major SULT isoform in human lung cells that can detoxify B[a]P-7,8-catechol. nih.govnih.gov

It is therefore highly probable that the hydroquinone of Benzo(a)pyrene-1,6-dione, 7-methyl- would be a substrate for SULTs. The sulfonation of this hydroquinone would represent a significant detoxification pathway, preventing its participation in redox cycling and the associated production of ROS. The influence of the 7-methyl group on the efficiency of this sulfonation reaction is an area that warrants investigation.

Table 3: Kinetic Parameters of Human SULT Isoforms in the Sulfonation of Benzo[a]pyrene-7,8-catechol

EnzymeKm (µM)kcat (min-1)kcat/Km (min-1µM-1)
SULT1A1 1.2 ± 0.30.9 ± 0.10.75
SULT1A3 > 50--
SULT1E1 0.5 ± 0.10.2 ± 0.020.40

Data adapted from a study on the sulfonation of B[a]P-7,8-catechol, which serves as a model for the potential metabolism of the hydroquinone of Benzo(a)pyrene-1,6-dione, 7-methyl-. nih.gov

Catechol-O-Methyl Transferase (COMT) Involvement in Quinone Metabolism

Catechol-O-methyltransferase (COMT) is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate. nih.gov This O-methylation is an important pathway in the metabolism and inactivation of catecholamines and other catechol-containing compounds.

In the context of PAH metabolism, COMT plays a role in the detoxification of PAH o-quinones by methylating their corresponding catechols. nih.gov The methylation of one of the hydroxyl groups of the catechol prevents its auto-oxidation back to the quinone, thereby terminating the redox cycle. nih.gov Human recombinant COMT has been shown to detoxify structurally diverse PAH o-quinones through the O-methylation of their catechol forms. nih.gov

Therefore, it is expected that the hydroquinone of Benzo(a)pyrene-1,6-dione, 7-methyl- would be a substrate for COMT. The O-methylation of this hydroquinone would be a detoxification reaction, preventing the generation of ROS. The existing methyl group at the 7-position of the B[a]P ring system might influence the substrate specificity and catalytic activity of COMT towards the hydroquinone.

Identification and Characterization of Benzo(a)pyrene-1,6-dione, 7-methyl- Metabolites in Cellular Systems

The metabolism of benzo(a)pyrene quinones, such as the unsubstituted benzo(a)pyrene-1,6-dione, primarily involves reduction and conjugation reactions. In cellular systems, benzo(a)pyrene-1,6-dione can undergo enzymatic reduction to form hydroquinones. These reactions are often catalyzed by NAD(P)H:quinone oxidoreductases.

Following reduction, the resulting hydroquinone and the parent dione can be conjugated with endogenous molecules to facilitate their excretion. These conjugation reactions represent a major detoxification pathway. Key metabolites identified from the metabolism of the related benzo[a]pyrene-7,8-dione (B196088) in human lung cells include glutathione (B108866) (GSH) and N-acetylcysteine (NAC) conjugates. nih.gov Additionally, products of O-mono-methylation and O-mono-sulfation of the catechol form have been observed. nih.gov

For Benzo(a)pyrene-1,6-dione, 7-methyl-, it is anticipated that similar metabolic transformations would occur. The presence of the methyl group at the 7-position may, however, influence the rate and regioselectivity of these reactions. It is plausible that hydroxylation of the methyl group could also occur, leading to the formation of a hydroxymethyl metabolite, which could then undergo further conjugation.

Table 1: Potential Metabolites of Benzo(a)pyrene-1,6-dione, 7-methyl- in Cellular Systems (Inferred)

Metabolite ClassSpecific Metabolite (Predicted)Metabolic Pathway
Reduction Products 7-methyl-benzo(a)pyrene-1,6-dihydroquinoneEnzymatic reduction
Conjugates 7-methyl-benzo(a)pyrene-1,6-dione-GSH conjugateGlutathione S-transferase
7-methyl-benzo(a)pyrene-1,6-dione-NAC conjugateN-acetyltransferase
O-methylated 7-methyl-benzo(a)pyrene-1,6-dihydroquinoneCatechol-O-methyltransferase
O-sulfated 7-methyl-benzo(a)pyrene-1,6-dihydroquinoneSulfotransferase
Methyl Group Oxidation 7-hydroxymethyl-benzo(a)pyrene-1,6-dioneCytochrome P450

Influence of Methyl Substitution on Metabolic Fate and Enzyme Specificity

The introduction of a methyl group to the benzo(a)pyrene ring system can significantly alter its metabolic fate and the specificity of the enzymes involved. Studies on 7-methylbenzo(a)pyrene (7-MeBaP) have shown that the methyl group can influence the stereoselectivity of metabolic enzymes. For instance, the metabolism of 7-MeBaP by liver microsomes results in dihydrodiol enantiomers with different stereochemistry compared to those formed from the unsubstituted BaP.

The specificity of enzymes such as cytochrome P450s, aldo-keto reductases, and conjugating enzymes like glutathione S-transferases and UDP-glucuronosyltransferases may be affected by the presence and position of the methyl group. This can lead to a different profile of metabolites compared to the unsubstituted benzo(a)pyrene-1,6-dione.

Comparative Metabolism of Benzo(a)pyrene-1,6-dione, 7-methyl- with Unsubstituted Benzo(a)pyrene Quinones

The metabolism of unsubstituted benzo(a)pyrene quinones, such as benzo(a)pyrene-1,6-dione and benzo(a)pyrene-3,6-dione, is a recognized pathway in the biotransformation of benzo(a)pyrene. oup.comnih.gov These quinones are formed via peroxidase-mediated oxidation of the parent hydrocarbon. nih.gov

In comparison to these unsubstituted quinones, the metabolism of Benzo(a)pyrene-1,6-dione, 7-methyl- would be expected to follow similar initial pathways of reduction and conjugation. However, the key difference lies in the potential for metabolism at the methyl group. This additional metabolic pathway of methyl group oxidation is a distinguishing feature.

Furthermore, the electronic properties of the quinone system may be subtly altered by the electron-donating nature of the methyl group, which could influence the kinetics of enzymatic reactions. The rate of formation and the specific types of conjugates may differ between the methylated and unsubstituted diones. For example, the steric bulk of the methyl group might hinder the approach of large conjugating molecules like glutathione or glucuronic acid, potentially favoring other detoxification pathways.

Table 2: Comparison of Metabolic Features

Metabolic FeatureUnsubstituted Benzo(a)pyrene-1,6-dioneBenzo(a)pyrene-1,6-dione, 7-methyl- (Predicted)
Primary Metabolic Pathways Reduction to hydroquinone, Conjugation (GSH, etc.)Reduction to hydroquinone, Conjugation, Methyl group oxidation
Key Enzymes NAD(P)H:quinone oxidoreductases, GSTs, UGTsNAD(P)H:quinone oxidoreductases, GSTs, UGTs, CYPs
Potential for Steric Hindrance LowerHigher, affecting conjugation rates
Formation of Hydroxymethyl Metabolites NoYes

Molecular Mechanisms of Action of Benzo a Pyrene 1,6 Dione, 7 Methyl at the Cellular Level

Reactive Oxygen Species (ROS) Generation via Redox Cycling of Quinone Metabolites

The toxicity of many quinone compounds, including those derived from benzo[a]pyrene (B130552), is significantly attributed to their ability to undergo redox cycling. This process involves the alternating reduction of the quinone to a semiquinone radical or a hydroquinone (B1673460), followed by its re-oxidation back to the quinone, a cycle that generates reactive oxygen species (ROS).

Benzo[a]pyrene (B[a]P) quinones are known to be redox-active metabolites that can generate ROS, leading to oxidative stress. The metabolic reduction of B[a]P-quinones can form hydroquinones. These hydroquinones can then auto-oxidize, a process that regenerates the quinone and concurrently produces superoxide (B77818) anions (O₂⁻). This futile cycling depletes cellular reducing equivalents like NADPH and initiates a cascade of oxidative damage. mdpi.com Although direct studies on 7-methyl-B[a]P-1,6-dione are not prevalent, the fundamental quinone structure suggests it would participate in similar redox cycling, contributing to cellular oxidative stress. The presence of a methyl group may influence the rate and efficiency of this process. The redox cycling of various polycyclic aromatic hydrocarbon (PAH) o-quinones has been shown to produce reactive oxygen species, a process that can be inhibited by superoxide dismutase (SOD), highlighting the central role of the superoxide anion. nih.gov

The superoxide anions produced during redox cycling can be further converted to other, more potent ROS. Superoxide can be dismutated to form hydrogen peroxide (H₂O₂). In the presence of transition metals like iron (Fe²⁺) or copper (Cu⁺), hydrogen peroxide can participate in Fenton-like reactions to generate the highly reactive hydroxyl radical (•OH). This radical is extremely damaging to cellular macromolecules, including DNA, lipids, and proteins. While specific studies on 7-methyl-B[a]P-1,6-dione are scarce, the general mechanism for quinones involves this pathway. For instance, the DNA strand scission caused by benzo[a]pyrene-7,8-dione (B196088) in the presence of NADPH was found to be dependent on the presence of copper ions and was preventable by catalase and hydroxyl radical scavengers, indicating that ROS, likely hydroxyl radicals formed via Fenton-like reactions, were responsible for the DNA damage.

DNA Adduct Formation by Benzo(a)pyrene Quinones

Beyond oxidative damage, a major mechanism of benzo[a]pyrene's carcinogenicity is the formation of DNA adducts, where metabolites covalently bind to DNA. This can occur through various metabolites, including quinones.

One pathway of DNA damage involves the formation of unstable adducts that lead to the loss of a purine (B94841) base (adenine or guanine), creating an apurinic (AP) site in the DNA strand. This is known as depurination. B[a]P can be activated via one-electron oxidation to a radical cation, which can react with DNA to form these depurinating adducts. Research on the parent compound B[a]P has identified several depurinating adducts, such as 7-(BP-6-yl)Gua and 8-(BP-6-yl)Gua. These adducts are released from the DNA, leaving behind a gap in the genetic code that can lead to mutations if not repaired correctly. While this mechanism is well-documented for B[a]P itself, the capacity of its quinone metabolites, particularly a methylated dione (B5365651), to directly cause depurinating adducts is less clear but remains a plausible pathway for mutagenesis.

In contrast to depurinating adducts, stable DNA adducts are persistent covalent modifications of DNA. The most studied stable adducts from B[a]P are formed by its diol-epoxide metabolite, BPDE. However, B[a]P quinones are also capable of forming stable adducts. For example, benzo[a]pyrene-7,8-dione, an o-quinone, is an electrophilic molecule that can react with nucleophilic sites on DNA bases, such as the exocyclic amino groups of guanine (B1146940) and adenine (B156593), through a Michael addition reaction. nih.gov This can lead to the formation of various stable adducts. nih.gov Studies on the metabolism of 7-methylbenzo(a)pyrene have shown that it is metabolized and binds covalently to DNA, although at a lower level compared to the parent B[a]P. nih.gov It is highly probable that 7-methyl-B[a]P-1,6-dione, as a reactive quinone, also forms stable DNA adducts, and the position of the methyl group would likely influence the specific types of adducts formed and their biological consequences.

Table 1: Comparison of DNA Adduct Formation by Benzo[a]pyrene Metabolites This table is based on data for general B[a]P metabolites, as specific quantitative data for 7-methyl-B[a]P-1,6-dione is not readily available.

Metabolite TypeAdduct TypeMechanismResult
Radical CationDepurinatingOne-electron oxidation, reaction with purinesApurinic sites, potential for mutation
Diol Epoxide (e.g., BPDE)StableCovalent binding to DNA bases (e.g., guanine)Distortion of DNA helix, potent mutagenicity
Quinone (e.g., B[a]P-7,8-dione)StableMichael addition reaction with DNA basesFormation of stable adducts, redox cycling

Mechanistic Studies on Dna Damage and Mutagenesis Induced by Benzo a Pyrene 1,6 Dione, 7 Methyl

Characterization of DNA Adduct Structures and Locations

The covalent binding of chemical carcinogens or their metabolites to DNA, forming DNA adducts, is a critical initiating event in chemical carcinogenesis. While direct studies on benzo(a)pyrene-1,6-dione, 7-methyl- are limited, research on the closely related benzo[a]pyrene-7,8-dione (B196088) provides significant insights into the types of DNA adducts that can be formed.

Benzo[a]pyrene-7,8-dione has been shown to react with DNA to form stable adducts, particularly with purine (B94841) bases. nih.govnih.gov In studies using human lung cells, several stable benzo[a]pyrene-7,8-dione-DNA adducts were identified. nih.gov Specifically, in A549 cells, the identified adducts were hydrated-B[a]P-7,8-dione-N2-dGuo and hydrated-B[a]P-7,8-dione-N1-dGuo. nih.gov In HBEC-KT cells, the adducts were characterized as hydrated-B[a]P-7,8-dione-dAde, hydrated-B[a]P-7,8-dione-N1- or N3-dAde, and B[a]P-7,8-dione-N1- or N3-dAde. nih.gov The preferential reaction with deoxyguanosine is a common feature of many benzo[a]pyrene (B130552) metabolites. nih.gov

The presence of a methyl group at the 7-position, as in 7-methylbenzo(a)pyrene, does not eliminate the ability of the compound to bind to DNA. Studies have shown that 7-methylbenzo(a)pyrene is metabolized and binds to the DNA of cells, albeit to a lesser extent than the parent benzo(a)pyrene. nih.gov This suggests that benzo(a)pyrene-1,6-dione, 7-methyl- would also be capable of forming DNA adducts.

Cell LineAdduct Structure
A549hydrated-B[a]P-7,8-dione-N2-dGuo
A549hydrated-B[a]P-7,8-dione-N1-dGuo
HBEC-KThydrated-B[a]P-7,8-dione-dAde
HBEC-KThydrated-B[a]P-7,8-dione-N1- or N3-dAde
HBEC-KTB[a]P-7,8-dione-N1- or N3-dAde

Mechanistic Insights into DNA Replication and Transcription Fidelity Compromise

The formation of bulky DNA adducts by benzo(a)pyrene derivatives can pose a significant challenge to the cellular machinery responsible for DNA replication and transcription, often leading to a compromise in their fidelity.

Studies on oligonucleotides containing benzo[a]pyrene-DNA adducts have demonstrated that these lesions can act as a block to DNA polymerases. nih.gov For instance, benzo[a]pyrene diol epoxide adducts have been shown to inhibit the extension of a primer by DNA polymerase, effectively stalling the replication fork. nih.gov The efficiency of this blockage can depend on the specific stereochemistry of the adduct. nih.gov When a DNA polymerase encounters such an adduct, it may stall, or it may incorporate an incorrect nucleotide opposite the lesion, leading to a mutation.

While direct evidence for benzo(a)pyrene-1,6-dione, 7-methyl- is not available, the behavior of other DNA adducts provides a mechanistic framework. For example, the N7-methyl deoxyguanosine adduct, while structurally different, is known to contribute to miscoding during replication by human DNA polymerase η. nih.gov This suggests that the cell possesses mechanisms to bypass DNA lesions, though often at the cost of introducing errors. It is plausible that adducts formed by benzo(a)pyrene-1,6-dione, 7-methyl- would similarly interfere with the processivity and accuracy of DNA and RNA polymerases, thereby compromising the fidelity of both DNA replication and transcription.

Pathways of DNA Damage Response and Repair

The presence of DNA adducts triggers a complex network of cellular responses aimed at repairing the damage and maintaining genomic integrity. Reactive derivatives of benzo(a)pyrene have been found to induce a "UV-like" DNA repair response. nih.gov This suggests the involvement of the nucleotide excision repair (NER) pathway, which is the primary mechanism for removing bulky, helix-distorting DNA lesions, such as those formed by benzo[a]pyrene metabolites.

The NER pathway involves the recognition of the lesion, excision of a short single-stranded DNA segment containing the adduct, and synthesis of a new DNA strand using the undamaged strand as a template. The "UV-like" nature of the repair indicates that the cellular machinery that responds to DNA damage caused by ultraviolet radiation is also likely involved in the repair of adducts from benzo(a)pyrene derivatives.

Analysis of Mutational Spectra and Hotspots Induced by Related Quinones (e.g., G to T Transversions)

The types of mutations induced by a chemical carcinogen can provide valuable clues about its mechanism of action. Studies on the mutational spectra of benzo[a]pyrene and its metabolites consistently show a predominance of G to T transversions. nih.gov This specific mutational signature is considered a hallmark of benzo[a]pyrene-induced mutagenesis.

The formation of deoxyguanosine adducts is believed to be the primary precursor to these G to T transversions. nih.gov When the replication machinery encounters a guanine (B1146940) base that has been modified by a benzo[a]pyrene metabolite, it may incorrectly insert an adenine (B156593) opposite the damaged base instead of the correct cytosine. During the subsequent round of replication, this misinserted adenine will then template the incorporation of a thymine, completing the G to T transversion.

While the specific mutational spectrum for benzo(a)pyrene-1,6-dione, 7-methyl- has not been detailed, the prevalence of G to T transversions in the mutagenesis of its parent compounds strongly suggests that it would induce a similar pattern of mutations.

CompoundPredominant Mutation
Benzo[a]pyrene (and its metabolites)G to T transversions

Analytical Methodologies for Detection and Quantification of Benzo a Pyrene 1,6 Dione, 7 Methyl and Its Metabolites

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of B[a]P and its metabolites due to its versatility in separating complex mixtures. nih.govnih.gov

HPLC-UV/Vis Spectroscopy for Metabolite Separation and Quantification

HPLC coupled with Ultraviolet-Visible (UV/Vis) spectroscopy is a common method for the separation and quantification of B[a]P metabolites. nih.gov The principle relies on the ability of the compounds to absorb light in the UV-Vis spectrum. For general B[a]P metabolites, detection is often optimized around a wavelength of 254 nm to achieve high sensitivity. nih.gov The separation is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase gradient of acetonitrile (B52724) and water. nih.gov

While this method is robust for general B[a]P metabolite profiling, specific parameters for the unique spectral characteristics and retention time of Benzo(a)pyrene-1,6-dione, 7-methyl- are not documented.

HPLC Coupled with Fluorescence Detection (FLD) for Enhanced Sensitivity

For trace-level analysis, HPLC with Fluorescence Detection (FLD) offers significantly higher sensitivity and selectivity compared to UV/Vis detection. hplc.eumdpi.com This is because not all compounds that absorb UV light fluoresce, thus reducing background interference. hplc.eu The technique involves exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength. oiv.int For B[a]P and its fluorescent metabolites, this method is highly effective. rsc.orgchromatographyonline.com

However, a significant challenge arises for B[a]P-diones, as they are typically non-fluorescent. nih.gov To overcome this, a novel HPLC method was developed involving a post-column zinc reducer to convert the non-fluorescent B[a]P-diones into their highly fluorescent hydroquinone (B1673460) counterparts in-line, allowing for sensitive detection. nih.gov This innovative approach has been successfully applied to B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione, achieving detection limits in the low nanomolar range. nih.gov The applicability of this post-column reduction technique to Benzo(a)pyrene-1,6-dione, 7-methyl- has not been investigated.

Mass Spectrometry (MS)-Based Approaches for Metabolite Identification and Quantification

Mass spectrometry (MS) provides unparalleled specificity and sensitivity for the structural elucidation and quantification of metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the comprehensive profiling of B[a]P metabolites in various biological and environmental matrices. nih.govepa.govtum.de This technique allows for the separation of metabolites by LC, followed by their ionization and fragmentation in the mass spectrometer. The resulting fragmentation patterns provide a unique "fingerprint" for each compound, enabling confident identification and quantification.

LC-MS/MS methods, often utilizing atmospheric pressure chemical ionization (APCI), have been developed to quantify B[a]P-diones in samples like air particulate matter. epa.govtum.de Furthermore, stable isotope dilution LC-MS/MS methods have been established for the sensitive quantification of B[a]P metabolic profiles in human lung cells, including the detection of B[a]P-1,6-dione and B[a]P-3,6-dione. nih.gov Specific selected reaction monitoring (SRM) transitions for various B[a]P metabolites have been identified to enhance the selectivity and sensitivity of detection. nih.gov However, no such transitions have been reported for Benzo(a)pyrene-1,6-dione, 7-methyl-.

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Metabolites

Gas chromatography-mass spectrometry (GC/MS) is a highly sensitive technique typically used for the analysis of volatile and semi-volatile organic compounds. frontiersin.org For less volatile compounds like B[a]P and its metabolites, derivatization is often required to increase their volatility and thermal stability for GC analysis. nih.gov GC-MS has been successfully used to detect and characterize B[a]P metabolites, including dihydrodiols, phenols, and tetraols, in human cervical mucus. nih.gov A fast GC/MS method has also been developed for the on-site analysis of B[a]P in soil. tuiasi.ro

The analysis of B[a]P-diones by GC/MS is less common than LC-MS, and there is no specific information available regarding the analysis of Benzo(a)pyrene-1,6-dione, 7-methyl- by this method. The inherent properties of this specific methylated dione (B5365651) would necessitate the development of a tailored derivatization and analytical protocol.

Application of Advanced Analytical Techniques in In Vitro Systems and Environmental Samples

The analytical methods described above have been applied to a variety of samples to understand the metabolism and occurrence of B[a]P and its derivatives.

In Vitro Systems

Human Lung Cells: LC-MS/MS has been instrumental in studying the metabolic profiles of B[a]P in human lung cell lines, demonstrating the formation of various metabolites, including diones. nih.govnih.gov

Microsomal Assays: HPLC and LC-MS/MS are routinely used to study the in vitro metabolism of B[a]P by liver and lung microsomes from different species, providing insights into the enzymatic pathways involved in its activation and detoxification. nih.govnih.govnih.govosti.gov

Environmental Samples

Air Particulate Matter: LC-MS has been employed to determine the concentrations of B[a]P-diones in air particulate matter, revealing their formation under atmospheric conditions. epa.govtum.de

Water: Automated solid-phase extraction (SPE) followed by HPLC-FLD is a validated method for determining trace levels of B[a]P in drinking water. fishersci.com

Soil: Fast GC/MS methods have been developed for the rapid on-site screening of B[a]P contamination in soil. tuiasi.ro

Tobacco and Food: HPLC-FLD and GC-MS are standard methods for the quantification of B[a]P in tobacco products and various foodstuffs. rsc.orgshimadzu.com

While these applications demonstrate the robustness of modern analytical techniques for B[a]P and its common metabolites, the absence of specific data for Benzo(a)pyrene-1,6-dione, 7-methyl- underscores a critical knowledge void. Future research is necessary to develop and validate analytical methods specifically for this compound to enable its detection and quantification in various matrices and to better understand its potential formation and toxicological significance.

Challenges in Trace Analysis and Specificity for Substituted Quinones

The detection and quantification of specific polycyclic aromatic hydrocarbon (PAH) metabolites, such as Benzo(a)pyrene-1,6-dione, 7-methyl-, at trace levels in complex environmental and biological matrices present significant analytical challenges. These challenges are multifaceted, encompassing issues of sensitivity, selectivity, and isomeric differentiation, particularly for substituted quinones.

A primary difficulty in the analysis of substituted PAH quinones lies in their trace concentrations in environmental and biological samples. This necessitates highly sensitive analytical instrumentation to achieve the required limits of detection. Furthermore, the inherent complexity of the sample matrices, which can include a vast array of other organic molecules, can lead to significant matrix effects, interfering with the accurate quantification of the target analyte.

The specificity of analytical methods is another critical challenge, especially when dealing with substituted quinones. The presence of a methyl group, as in Benzo(a)pyrene-1,6-dione, 7-methyl-, adds a layer of complexity to the analysis. It is crucial to differentiate this specific isomer from other methylated benzo[a]pyrene (B130552) diones and from the unsubstituted parent diones.

Chromatographic Separation:

The separation of structurally similar isomers is a significant hurdle. Due to their comparable physicochemical properties, methylated benzo[a]pyrene isomers are often difficult to resolve using standard chromatographic techniques. nih.gov Research on the separation of the 12 possible methylated benzo[a]pyrene (MBaP) isomers highlights this challenge, indicating that these compounds are extremely hydrophobic and structurally similar, making their separation demanding. nih.gov While specific methods for Benzo(a)pyrene-1,6-dione, 7-methyl- are not detailed in the available literature, studies on the separation of benzo[a]pyrene-quinone isomers have shown that achieving baseline resolution can be difficult. nih.gov For instance, the co-elution of benzo[a]pyrene-1,6-dione (B31467) and benzo[a]pyrene-3,6-dione (B31473) has been a known issue, requiring the development of optimized liquid chromatography methods to enhance resolution. nih.gov The addition of a methyl group to the benzo[a]pyrene dione structure would likely necessitate further refinement of chromatographic conditions to ensure adequate separation from other isomers.

Mass Spectrometric Identification:

Studies on the metabolism of 7-methylbenzo[a]pyrene (B1205412) have confirmed the formation of various metabolites, which were analyzed using high-pressure liquid chromatography, fluorescence spectrophotometry, and mass spectrometry. nih.gov This indicates that analytical methods are capable of detecting metabolites of methylated benzo[a]pyrenes. However, the specific identification of dione metabolites was not the focus of these studies.

The table below summarizes the key challenges and the analytical approaches used for related compounds, which can be extrapolated to the analysis of Benzo(a)pyre-1,6-dione, 7-methyl-.

ChallengeAnalytical Approach for Related CompoundsRelevance to Benzo(a)pyrene-1,6-dione, 7-methyl-
Trace Concentrations Development of highly sensitive detection methods.Essential for detecting the low levels expected in environmental and biological samples.
Complex Matrices Advanced sample preparation and clean-up techniques.Necessary to minimize interference from other compounds present in the sample.
Isomeric Separation Optimized liquid chromatography (LC) or capillary electrochromatography (CEC). nih.govnih.govCrucial for distinguishing it from other methylated and non-methylated benzo[a]pyrene dione isomers.
Specific Identification High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to study fragmentation patterns. nih.govRequired to confirm the exact structure and differentiate it from isomers with the same mass-to-charge ratio.

Structure Activity Relationships Sar in Benzo a Pyrene Quinones and Methylated Derivatives

Influence of Quinone Position on Reactivity and Biological Activity

Benzo[a]pyrene (B130552) is metabolized to various quinones, including the 1,6-, 3,6-, and 6,12-dione isomers. capes.gov.br These metabolites are primarily formed through a pathway involving an initial one-electron oxidation of the parent benzo[a]pyrene to its radical cation. capes.gov.br This intermediate is then susceptible to reaction with water, leading to the formation of the diones. capes.gov.br

The position of the carbonyl groups is a critical determinant of the molecule's reactivity. Benzo[a]pyrene quinones are redox-active molecules that can participate in futile redox cycling. nih.gov In this process, the quinone (BPQ) is reduced by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) to a hydroquinone (B1673460) (BPQH2). nih.gov This hydroquinone can then be auto-oxidized back to the quinone, a reaction that produces reactive oxygen species (ROS) such as superoxide (B77818) anion and hydrogen peroxide. capes.gov.brnih.gov This continuous cycle of reduction and oxidation generates significant oxidative stress, which is a key mechanism of their toxicity. capes.gov.br

The specific isomerism dictates the molecule's biological pathway. For instance, o-quinones, such as benzo[a]pyrene-7,8-dione (B196088), are formed via the oxidation of BP-7,8-diol by aldo-keto reductases. capes.gov.br These o-quinones are known to be mutagenic, primarily causing G to T transversions, a process dependent on redox cycling and the formation of lesions like 8-oxo-dGuo. nih.gov In contrast, p-quinones like benzo[a]pyrene-1,6-dione (B31467) and benzo[a]pyrene-3,6-dione (B31473) are formed from the radical cation pathway. capes.gov.br These isomers also contribute to toxicity through ROS generation, and their detoxification can occur via glucuronidation, as seen with benzo[a]pyrene-3,6-quinol. researchgate.net

Impact of Methyl Substitution at the 7-Position on Metabolic Pathways and Molecular Interactions

The presence of a methyl group at the 7-position of the benzo[a]pyrene ring system introduces significant steric and electronic changes that modify its metabolic activation and subsequent biological interactions. The 7-position is part of the "bay region," a critical site for the metabolic activation of benzo[a]pyrene to its ultimate carcinogenic form, the diol epoxide. frontiersin.org

Studies on 7-methylbenzo[a]pyrene (B1205412) (7-MeBP) show that, despite the methyl substitution, the molecule can still undergo metabolic activation at the 7 and 8 positions to form trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene. frontiersin.org However, the methyl group alters the stereoselective properties of the metabolizing enzymes. nih.gov While the dihydrodiols formed from the parent benzo[a]pyrene are predominantly R,R-enantiomers, the 7,8-dihydrodiol formed from 7-MeBP is nearly racemic and its enantiomers show low mutagenic activity in bacterial assays compared to the diol from the unsubstituted parent compound. frontiersin.orgnih.gov

Furthermore, certain methylated benzo[a]pyrenes, such as 1-MeBP and 3-MeBP, have been identified as potent agonists of the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism. nih.gov This suggests that a methyl group can enhance the interaction with AhR, potentially leading to increased induction of metabolizing enzymes like cytochrome P450s and altered cellular signaling. nih.gov For Benzo(a)pyrene-1,6-dione, 7-methyl-, the methyl group would be expected to influence its formation from the 7-MeBP precursor and could modulate its interaction with cellular targets, although direct metabolic data on the methylated quinone itself is limited. The substitution may also affect detoxification pathways, altering the rate at which the compound is conjugated and eliminated.

Computational Chemistry and Molecular Modeling for Predicting SAR of Benzo(a)pyrene-1,6-dione, 7-methyl-

Computational chemistry provides powerful tools for predicting the structure-activity relationships of complex molecules like Benzo(a)pyrene-1,6-dione, 7-methyl- where experimental data may be scarce. Techniques such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics are employed to understand and predict chemical behavior.

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure and reactivity of molecules. For instance, DFT has been applied to study the degradation of benzo[a]pyrene, calculating the energy barriers for different reaction pathways and identifying stable intermediates. nih.govnih.gov For Benzo(a)pyrene-1,6-dione, 7-methyl-, DFT could be used to calculate properties like electron affinity and ionization potential, which are crucial for predicting its redox potential and its capacity for generating ROS. It could also model how the electron-donating methyl group at the 7-position influences the electron distribution across the quinone system.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly useful. nih.gov These methods can correlate the steric, electrostatic, and other physicochemical properties of molecules with their activity. nih.gov For a series of methylated benzo[a]pyrene quinones, a QSAR model could predict the toxicity or mutagenicity of Benzo(a)pyrene-1,6-dione, 7-methyl- based on its specific structural attributes. nih.gov

Molecular Dynamics (MD): MD simulations are used to study the interactions between a molecule and its biological targets, such as DNA or proteins. For example, MD simulations have been used to analyze the conformation of DNA adducts formed by benzo[a]pyrene-7,8-dione. Such simulations could predict how Benzo(a)pyrene-1,6-dione, 7-methyl- might bind to DNA or interact with the active site of metabolic enzymes, providing insight into its genotoxic potential and metabolic fate.

Comparative Analysis of Biological Responses Across Benzo(a)pyrene Quinone Isomers

The biological responses to benzo[a]pyrene quinones vary significantly depending on the isomeric form. The primary differences lie in their mutagenic potential, their ability to generate DNA adducts, and their susceptibility to detoxification pathways.

O-quinones, like benzo[a]pyrene-7,8-dione (BPQ), are particularly notable for their mutagenicity. They induce a dose-dependent increase in mutation frequency, with a characteristic pattern of G to T transversions. nih.gov This is distinct from the mutation pattern induced by the well-known ultimate carcinogen, anti-benzo[a]pyrene diol epoxide (BPDE), which produces a broader spectrum of mutations. nih.gov

The following table summarizes the comparative biological responses of different benzo[a]pyrene quinone isomers based on available research.

Interactive Table: Comparative Biological Responses of Benzo[a]pyrene Quinone Isomers

Feature Benzo[a]pyrene-1,6-dione Benzo[a]pyrene-3,6-dione Benzo[a]pyrene-7,8-dione
Isomer Type p-Quinone p-Quinone o-Quinone
Primary Formation Pathway Radical Cation capes.gov.br Radical Cation capes.gov.br Aldo-Keto Reductase oxidation of BP-7,8-diol capes.gov.br
Primary Toxic Mechanism Redox Cycling, ROS Generation nih.gov Redox Cycling, ROS Generation, Cytotoxicity researchgate.net Redox Cycling, Mutagenesis nih.gov
Mutagenic Signature Not specifically detailed Not specifically detailed G to T transversions nih.gov
Known Detoxification Assumed conjugation Glucuronidation of quinol form researchgate.net Not specifically detailed
DNA Adduct Formation Can form adducts nih.gov Can form adducts Forms adducts with guanine (B1146940) and adenine (B156593)

Environmental Fate and Transport of Benzo a Pyrene Quinones and Methylated Pahs in the Environment

Atmospheric Degradation Processes

Benzo(a)pyrene-1,6-dione, 7-methyl-, as a derivative of benzo(a)pyrene (BaP), belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and their oxygenated counterparts, which are subject to various atmospheric transformation processes. ontosight.ainih.gov These processes are critical in determining their environmental persistence, transport, and potential toxicity. The atmospheric fate of these compounds is largely governed by their partitioning between the gas and particle phases and their subsequent reactions. nih.govmdpi.com High molecular weight PAHs, like BaP and its derivatives, are predominantly adsorbed onto particulate matter. nih.gov

Photooxidation and Photodegradation Kinetics

Photooxidation is a primary degradation pathway for PAHs in the atmosphere. nih.gov While direct photolysis can occur, the presence of atmospheric oxidants significantly accelerates the degradation process. The kinetics of these reactions are influenced by factors such as the intensity of solar radiation, the presence of photosensitizers, and the physical state of the PAH (gas-phase vs. particle-bound). nih.govnih.gov

For instance, studies on benzo(a)pyrene suggest that its degradation is influenced by the sampling period, with longer periods potentially leading to an underestimation of its atmospheric concentration due to decay. nih.gov One study estimated that a one-day sampling period could result in an underestimation of the annual average BaP mass concentration by approximately 6%. nih.gov

Recent research has highlighted a photochemical synergistic effect among different PAHs. nih.gov While larger PAHs (350-600 Da) may not undergo photooxidation on their own under certain light conditions (e.g., red light), their photooxidation is substantially triggered when mixed with smaller PAHs. nih.gov This is attributed to the smaller PAHs inhibiting the light-quenching effect from the π-π stacking of the larger PAHs, leading to the formation of singlet oxygen which initiates the oxidation. nih.gov

Table 1: Experimentally Determined Rate Coefficients for the Reaction of Selected Methylated Compounds with OH Radicals

CompoundTemperature (K)Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹)Reference
Methyl-2-methyl butanoate298(4.27 ± 1.20) × 10⁻¹² nih.gov
Methyl-3-methyl butanoate298(4.14 ± 1.18) × 10⁻¹² nih.gov
3-methyl-2-nitrophenol296(3.69 ± 0.70) × 10⁻¹² rsc.org
4-methyl-2-nitrophenol296(3.59 ± 1.17) × 10⁻¹² rsc.org
5-methyl-2-nitrophenol296(6.72 ± 2.14) × 10⁻¹² rsc.org
6-methyl-2-nitrophenol296(2.70 ± 0.57) × 10⁻¹² rsc.org

This table presents kinetic data for other methylated compounds to illustrate the range of reactivity with hydroxyl radicals, as specific data for Benzo(a)pyrene-1,6-dione, 7-methyl- is not available.

Reactions with Atmospheric Oxidants (e.g., Hydroxyl Radicals, Ozone, Singlet Oxygen)

Benzo(a)pyrene quinones, formed from the oxidation of BaP, are highly reactive molecules. They can undergo redox cycling, which involves the generation of reactive oxygen species (ROS) such as superoxide (B77818) and hydroxyl radicals. nih.gov The isomeric quinone metabolites of BaP, including benzo(a)pyrene-1,6-dione, can be reduced to benzo(a)pyrenediols by biological agents. nih.gov These diols are then rapidly auto-oxidized back to the diones in the presence of air, a process that generates substantial amounts of hydrogen peroxide and other ROS. nih.gov This redox cycle suggests that benzo(a)pyrene diones can act as catalysts for the continuous production of ROS in the environment, which can then participate in further atmospheric reactions. nih.gov

The reaction with hydroxyl radicals (•OH) is a major atmospheric removal process for many organic pollutants. mdpi.com For PAHs, on-particle oxidation is a significant factor affecting their transport. nih.gov The presence of methyl groups on the aromatic structure can influence the rate of these oxidation reactions. mdpi.com Singlet oxygen (¹O₂) has also been identified as a key oxidant in the photooxidation of PAHs, particularly in mixed systems where synergistic effects are observed. nih.gov

Biodegradation in Aquatic and Soil Environments

The persistence of benzo(a)pyrene and its derivatives in soil and aquatic systems is significantly influenced by microbial activity. nih.govmdpi.com Bioremediation, which leverages the metabolic capabilities of microorganisms, is considered a cost-effective and environmentally sound approach for the removal of these contaminants. nih.govresearchgate.net

Microbial Degradation Pathways of PAHs and their Oxidized Metabolites

Microorganisms have evolved diverse enzymatic systems to break down complex organic molecules like PAHs. nih.gov Enzymes such as oxygenases, hydrolases, and cytochrome P450 are instrumental in initiating the degradation of BaP. nih.govnih.gov The initial step often involves the introduction of oxygen atoms into the aromatic ring structure, leading to the formation of diols and subsequently quinones. These oxidized metabolites are generally more water-soluble and susceptible to further degradation.

Several bacterial strains have been identified for their ability to degrade BaP. For example, Klebsiella pneumonia PL1 was reported to degrade approximately 56% of BaP (at 10 mg·L⁻¹) within 10 days. mdpi.com A mixture of bacteria including Pseudomonas putida, Flavobacterium sp., and Pseudomonas aeruginosa has also demonstrated the ability to degrade BaP. mdpi.com Isotope tracing studies have confirmed that microbial degradation is the primary mechanism for BaP removal from soil, accounting for a higher percentage of removal than plant absorption or volatilization. mdpi.com In aged contaminated soil, microbial degradation accounted for 29.5% of BaP removal. mdpi.com The key bacterial genera involved in BaP degradation in these soils were identified as Pseudomonas and Sphingomonas. mdpi.com

The efficiency of microbial degradation can be enhanced by pre-oxidation of the contaminants. nih.gov Moderate chemical oxidation can increase the bioavailability of PAHs and promote the growth of PAH-degrading microorganisms. nih.gov This combined approach can lead to significantly higher degradation efficiencies than either chemical oxidation or microbial degradation alone. nih.gov

Long-Range Atmospheric Transport Potential of Benzo(a)pyrene Quinones

High molecular weight PAHs and their derivatives, including benzo(a)pyrene quinones, are primarily associated with atmospheric particles, which allows for their transport over long distances. nih.govmdpi.comresearchgate.net The atmospheric residence time of these particles can be several days, enabling transport over hundreds to thousands of kilometers. nih.gov

Global 3-D chemical transport models, such as GEOS-Chem, have been used to simulate the long-range atmospheric transport of PAHs like BaP. nih.govresearchgate.netmit.edu These models indicate that despite having atmospheric half-lives of less than a day, these compounds can reach remote regions like the Arctic. nih.govresearchgate.net European and Russian emissions are significant contributors to high-concentration events in the Arctic. nih.govresearchgate.net

The transport potential is highly dependent on factors such as gas-particle partitioning, which is temperature-dependent, and removal processes like on-particle oxidation and scavenging by snow and ice. nih.govresearchgate.net The persistence of these compounds in the atmosphere and their ability to be transported long distances make them a global concern. researchgate.netresearchgate.net

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and soil through oxidation. mostwiedzy.pl These processes are characterized by the generation of highly reactive radicals, most notably the hydroxyl radical (•OH), which can non-selectively degrade a wide range of contaminants. mostwiedzy.pl

For the remediation of BaP and its derivatives, several AOPs have been investigated. The Fenton process, which uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate •OH radicals, is a prominent example. researchgate.netmostwiedzy.pl Variations of this process, such as using nano zero-valent iron (nZVI) with H₂O₂, have shown high removal efficiencies for PAHs. mostwiedzy.pl

Combining chemical oxidation with microbial degradation has proven to be a particularly effective strategy. nih.govnih.gov A moderate pre-oxidation step can break down the complex PAH structure, making the resulting intermediates more amenable to microbial degradation. nih.gov Studies have shown that using oxidants like potassium permanganate (B83412) (KMnO₄) or iron-activated sodium persulfate (PS) followed by microbial action can achieve BaP degradation efficiencies of up to 98.7%. nih.govnih.gov This integrated approach not only enhances the removal of the primary pollutant but can also be more environmentally friendly by reducing the amount of chemical oxidant required. nih.gov

Table 2: Efficiency of Different Oxidation Methods for Benzo[a]pyrene (B130552) (BaP) Remediation in Soil

OxidantConcentrationDegradation Efficiency (%)Reference
Iron-activated Sodium Persulfate (PS)20 mmol L⁻¹98.7 nih.gov
Potassium Permanganate (PP)10 mmol L⁻¹84.2 nih.gov
Potassium Permanganate (KMnO₄)25 mmol L⁻¹94.3 ± 1.1 nih.gov

This table summarizes the degradation efficiency of BaP using different advanced oxidation processes, highlighting the potential for remediation of related compounds.

Fenton Processes and Generation of Reactive Oxygen Species

Fenton and Fenton-like reactions are significant abiotic degradation pathways for persistent organic pollutants like B(a)P in the environment. The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. nih.gov

Studies on the Fenton oxidation of B(a)P have demonstrated its effective removal from aqueous solutions and soil. nih.govnih.gov This process leads to the formation of several oxidation products, including various B(a)P-diones such as Benzo(a)pyrene-1,6-dione, Benzo(a)pyrene-3,6-dione, and Benzo(a)pyrene-6,12-dione. nih.gov While this process can reduce the concentration of the parent B(a)P, the resulting quinone products have their own environmental and toxicological implications.

A critical aspect of the environmental behavior of B(a)P quinones is their ability to generate reactive oxygen species (ROS). B(a)P quinones can participate in redox cycling, a process where the quinone is reduced to a semiquinone radical or a hydroquinone (B1673460). nih.gov These reduced forms are rapidly auto-oxidized back to the parent quinone in the presence of oxygen, a process that generates superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govnih.gov This continuous cycle of reduction and oxidation can lead to a significant production of ROS, which can cause oxidative stress and damage to biological systems. nih.gov Specifically, Benzo(a)pyrene-1,6-dione and Benzo(a)pyrene-3,6-dione have been shown to produce superoxide and hydrogen peroxide in cellular systems. nih.gov This redox cycling and ROS generation are key mechanisms behind the biological activity of B(a)P quinones. nih.govnih.gov

Persulfate-Based Oxidation

Persulfate (S₂O₈²⁻) based advanced oxidation processes (AOPs) are increasingly used for the remediation of contaminated soil and water. Persulfate can be activated by heat, ultraviolet light, or chemical activators (like ferrous iron or biochar) to generate the sulfate (B86663) radical (SO₄⁻•), another powerful oxidant capable of degrading a wide range of organic contaminants. nih.govnih.gov

Research has shown that activated persulfate is effective in degrading B(a)P in both aqueous solutions and soil matrices. nih.gov For instance, biochar-activated persulfate has been reported to remove over 93% of B(a)P from contaminated soil. nih.gov Compared to other oxidants like hydrogen peroxide, persulfate has been shown to be a superior oxidant for B(a)P removal in certain systems. nih.gov

While specific studies on the direct persulfate oxidation of Benzo(a)pyrene-1,6-dione or its 7-methyl derivative are not available, the degradation pathways for the parent PAH, pyrene, in persulfate systems have been investigated. These studies identified various intermediate products, indicating that the aromatic structure is broken down. researchgate.net It is plausible that B(a)P quinones would also be susceptible to degradation by the strong oxidizing power of sulfate radicals, although the specific transformation products are not documented. Persulfate-based oxidation is also considered to be potentially less harmful to microbial populations compared to other chemical oxidants, which could be advantageous for combined chemical-biological remediation strategies. nih.gov

Persistence and Transformation Products of Benzo(a)pyrene-1,6-dione in Different Environmental Compartments

The persistence of B(a)P and its derivatives in the environment is a significant concern. B(a)P itself is known to be moderately persistent, readily binding to soil and sediment particles, which limits its leaching into groundwater. epa.govtpsgc-pwgsc.gc.ca Its low water solubility and volatility mean it is often transported on particulate matter in the air and water. tpsgc-pwgsc.gc.ca

B(a)P quinones, being metabolites of B(a)P, are found in various environmental compartments. Their persistence is influenced by factors such as sunlight (photodegradation) and microbial activity. While more oxidized than the parent B(a)P, some quinones can be relatively stable.

In Soil: B(a)P quinones can be formed in soil through the microbial or abiotic oxidation of B(a)P. For example, the non-white rot fungus Fusarium solani has been shown to metabolize B(a)P into Benzo(a)pyrene-1,6-dione and Benzo(a)pyrene-3,6-dione. researchgate.net Once formed, their fate is governed by further microbial degradation, binding to soil organic matter, or potential leaching. Studies have shown that B(a)P-diones are generally more amenable to microbial degradation than the parent B(a)P. nih.gov

In Water: In aquatic environments, B(a)P is strongly adsorbed to sediments. epa.gov The transformation to quinones can occur through photochemical oxidation or microbial metabolism. The photochemical oxidation of pyrene, a related PAH, in aqueous solutions is known to produce pyrene-1,6-quinone and pyrene-1,8-quinone. acs.org It is likely that B(a)P undergoes similar transformations. The low water solubility of these compounds means they are primarily associated with the sediment phase.

In the Atmosphere: In the atmosphere, PAHs associated with particulate matter are subject to photochemical oxidation. This can lead to the formation of oxygenated derivatives, including quinones. nih.gov These transformed compounds can then be deposited onto soil and water surfaces.

The transformation of B(a)P can lead to a variety of products, with B(a)P-diones being significant intermediates. The table below summarizes some of the known transformation products of Benzo(a)pyrene through various environmental and metabolic processes.

Parent CompoundProcessTransformation Product(s)Reference
Benzo(a)pyreneFenton OxidationBenzo(a)pyrene-1,6-dione, Benzo(a)pyrene-3,6-dione, Benzo(a)pyrene-6,12-dione nih.gov
Benzo(a)pyreneMetabolism by Fusarium solaniBenzo(a)pyrene-1,6-dione, Benzo(a)pyrene-3,6-dione researchgate.net
Benzo(a)pyreneMetabolism in Human Lung CellsBenzo(a)pyrene-1,6-dione, Benzo(a)pyrene-3,6-dione, Benzo(a)pyrene-7,8-dione nih.gov
Benzo(a)pyrenediolsAutoxidationBenzo(a)pyrene-1,6-dione, Benzo(a)pyrene-3,6-dione, Benzo(a)pyrene-6,12-dione nih.gov

Emerging Research Directions and Future Perspectives on Benzo a Pyrene 1,6 Dione, 7 Methyl

Exploration of Novel Biotransformation Enzymes and Pathways for the Chemical Compound

The metabolic fate of Benzo(a)pyrene-1,6-dione, 7-methyl- is intricately linked to the enzymatic machinery that processes its parent compounds, 7-methylbenzo(a)pyrene (7-MeBP) and benzo(a)pyrene (BaP). The biotransformation of PAHs is a double-edged sword, sometimes leading to detoxification and other times to metabolic activation into more reactive species.

The formation of PAH quinones, such as the 1,6-dione, can occur through several enzymatic pathways. One major route involves the cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP1A1 and CYP1B1, which are induced by PAHs through the aryl hydrocarbon receptor (AhR). nih.gov These enzymes typically oxidize the parent PAH to epoxide intermediates. nih.gov Another critical pathway involves peroxidases, which can form radical cations that lead to dione (B5365651) products. nih.gov Furthermore, the oxidation of trans-dihydrodiols by aldo-keto reductases (AKRs) is a recognized pathway for producing o-quinones. nih.govresearchgate.net

For 7-MeBP, studies have shown that despite the methyl substitution at the 7-position, the molecule can still undergo metabolic activation on the aromatic ring, yielding metabolites like trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene. nih.gov The formation of Benzo(a)pyrene-1,6-dione, 7-methyl- likely follows from the metabolism of 7-MeBP. Future research aims to identify the specific human CYP, AKR, and peroxidase isoforms that are most efficient at catalyzing this transformation. Understanding the competition and interplay between these enzyme systems is crucial for predicting whether the compound will be formed and to what extent in various tissues. researchgate.net

Table 1: Potential Biotransformation Enzymes and Pathways

Enzyme Class Specific Enzymes (Examples) Role in PAH Metabolism Potential Role in Formation of Benzo(a)pyrene-1,6-dione, 7-methyl-
Cytochrome P450 (CYP) CYP1A1, CYP1B1, CYP2A13 Initial oxidation of the PAH ring, formation of epoxides and phenols. nih.govnih.gov Oxidation of the parent 7-methylbenzo(a)pyrene, creating precursors for dione formation.
Aldo-Keto Reductase (AKR) AKR1C family Oxidation of PAH trans-dihydrodiols to catechols, which can auto-oxidize to o-quinones. nih.gov Potential involvement in forming related quinone structures from dihydrodiol metabolites of 7-MeBP.
Peroxidases (e.g., COX) Prostaglandin H Synthase, Myeloperoxidase One-electron oxidation of PAHs to form radical cations, which can lead to quinone formation. nih.govresearchgate.net Direct oxidation of 7-methylbenzo(a)pyrene to its dione derivative.

Development of Advanced Mechanistic Models for Predicting Biological Activity

Given the vast number of PAH derivatives, computational and predictive models are essential tools for prioritizing compounds for further toxicological testing. Quantitative Structure-Activity Relationship (QSAR) models are at the forefront of this effort, seeking to correlate a compound's physicochemical properties and structural features with its biological activity. nih.govnih.gov

For PAHs, QSAR models have been developed to predict various endpoints, including carcinogenicity, mutagenicity, and toxicity. nih.govresearchgate.net These models rely on molecular descriptors that can be calculated from the compound's structure, such as electronic properties (e.g., HOMO-LUMO energy gap), topological indices, and steric parameters. nih.govresearchgate.net The development of advanced QSAR models for methylated PAH quinones like Benzo(a)pyrene-1,6-dione, 7-methyl- would involve incorporating descriptors that account for the specific influences of both the methyl group and the dione functional groups. The methyl group can alter electronic distribution and steric hindrance, while the quinone structure confers redox activity and the potential for Michael addition reactions. oup.comnih.gov

Future models will likely move beyond traditional QSAR by integrating machine learning algorithms and systems biology data to create more dynamic and predictive mechanistic models. scienceopen.commdpi.com These models could simulate metabolic pathways, predict binding affinities to receptors like the AhR, and estimate the potential for DNA adduction or reactive oxygen species (ROS) generation, providing a more comprehensive in silico assessment of hazard. scienceopen.comacs.org

Identification and Validation of Specific Biomarkers of Exposure and Effect

To assess human exposure and potential health risks, robust biomarkers are needed. Biomarkers of exposure are typically the parent compound or its metabolites measured in biological matrices like urine or blood, while biomarkers of effect indicate a measurable biological response to the exposure. nih.gov

For methylated PAHs, research has identified urinary carboxylic acid metabolites, formed from the oxidation of the methyl side chain, as potential exposure biomarkers. acs.orgacs.org For instance, phenanthrene-2-carboxylic acid has been proposed as a biomarker for 2-methylphenanthrene (B47528) exposure. acs.org By analogy, a carboxylic acid derivative of Benzo(a)pyrene-1,6-dione, 7-methyl- could be a highly specific biomarker. Other potential biomarkers include hydroxylated metabolites. nih.gov

Biomarkers of effect for PAH quinones often relate to their primary mechanisms of toxicity: redox cycling and adduction. nih.gov Key effect biomarkers could include:

Oxidative Stress Markers: Increased levels of oxidized lipids, proteins, or DNA bases like 8-oxodeoxyguanosine (8-oxo-dG). nih.gov Enzymes involved in the antioxidant response, such as catalase and superoxide (B77818) dismutase, are also potential indicators. nih.gov

DNA and Protein Adducts: Quinones are electrophiles that can form covalent adducts with cellular macromolecules. nih.gov Identifying specific DNA or protein adducts of Benzo(a)pyrene-1,6-dione, 7-methyl- would provide a direct link between exposure and a molecular initiating event for toxicity. researchgate.net

Gene Expression Signatures: Changes in the expression of genes responsive to PAHs, such as CYP1A1, or genes involved in oxidative stress responses (e.g., Nrf2-regulated genes), could serve as sensitive biomarkers of effect. nih.gov

Future work will focus on validating these potential biomarkers in human populations and developing sensitive analytical methods for their detection. nih.gov

Integrated Multi-Omics Approaches to Elucidate Complex Molecular Responses

To capture the full spectrum of biological perturbations caused by Benzo(a)pyrene-1,6-dione, 7-methyl-, researchers are turning to integrated multi-omics approaches. These strategies combine genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of cellular responses. nih.govnih.gov

Transcriptomics (RNA-Seq): This technique reveals changes in gene expression following exposure. For PAHs, transcriptomic studies have confirmed the activation of the AhR pathway and identified other perturbed pathways related to oxidative stress, DNA damage response, cell cycle control, and inflammation. nih.govnih.gov

Proteomics: This approach analyzes changes in the abundance and post-translational modification of proteins, providing insights into the functional consequences of altered gene expression. nih.gov For a PAH quinone, proteomics could identify specific protein targets of adduction or oxidative modification.

Metabolomics: By profiling endogenous small-molecule metabolites, metabolomics can reveal disruptions in cellular metabolism. nih.gov Exposure to PAH quinones has been shown to alter energy metabolism and deplete key metabolites, reflecting the cellular cost of detoxification and damage repair. nih.gov

Toxicogenomics: This field integrates genome-wide expression data with traditional toxicology to understand mechanisms of toxicity and derive points of departure for risk assessment. nih.govnih.gov

By integrating these "omics" datasets, researchers can construct detailed molecular response networks, moving from a single gene or pathway to a systems-level understanding of how Benzo(a)pyrene-1,6-dione, 7-methyl- impacts cellular function. nih.gov

Comparative Toxicogenomics of Benzo(a)pyrene-1,6-dione, 7-methyl- with Other PAH Derivatives

A key question in PAH toxicology is how structural modifications, such as methylation or oxidation, alter biological activity. Comparative toxicogenomics provides a powerful framework for addressing this by comparing the global gene expression profiles induced by different PAH derivatives. nih.gov

Studies have shown that methylated PAHs can be more potent activators of the AhR and more toxic than their parent compounds. oup.comnih.gov The position of the methyl group is also critical in determining biological activity. oup.com Similarly, PAH quinones exhibit a distinct toxicological profile compared to their parent PAHs or diol-epoxide metabolites. Their toxicity is often driven by redox cycling and the generation of ROS, leading to significant oxidative stress, a mechanism that is less prominent for some other PAH metabolites. nih.govacs.org

A comparative toxicogenomics study involving Benzo(a)pyrene-1,6-dione, 7-methyl- would likely compare its effects to:

Benzo(a)pyrene (BaP): The parent, non-methylated PAH. ctdbase.org

7-methylbenzo(a)pyrene: The immediate methylated precursor.

Benzo(a)pyrene-1,6-dione: The non-methylated dione counterpart.

Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE): The classic ultimate carcinogen of BaP, which acts primarily through DNA adduction. researchgate.net

Table 2: List of Chemical Compounds

Compound Name Abbreviation
1,2-Naphthoquinone 1,2-NQ
1,4-Benzoquinone 1,4-BQ
1,4-Naphthoquinone 1,4-NQ
1-Hydroxypyrene -
2-Methylphenanthrene -
7-methylbenzo(a)pyrene 7-MeBP
8-oxodeoxyguanosine 8-oxo-dG
9,10-Phenanthroquinone 9,10-PQ
Benzo(a)pyrene BaP
Benzo(a)pyrene-1,6-dione -
Benzo(a)pyrene-1,6-dione, 7-methyl- -
Benzo(a)pyrene-7,8-diol-9,10-epoxide BPDE
Hydroquinone (B1673460) HQ
Phenanthrene-2-carboxylic acid -

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing Benzo(a)pyrene-1,6-dione derivatives in controlled laboratory settings?

Answer:
Synthesis typically involves photoirradiation of oxy-polycyclic aromatic hydrocarbons (oxy-PAHs) under controlled atmospheric conditions. For characterization:

  • Structural elucidation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the quinoid structure and methyl substitution at the 7-position.
  • Purity assessment : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection, using C18 reverse-phase columns for separation .
  • Mass spectrometry : Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) to validate molecular weight and fragmentation patterns .

Basic: What analytical techniques are most effective for detecting Benzo(a)pyrene-1,6-dione in environmental or biological matrices?

Answer:

  • HPLC with fluorescence detection : Optimize using a C18 column (e.g., Zorbax Eclipse Plus) and mobile phase gradients (e.g., acetonitrile/water) for sensitivity in complex mixtures .
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 298 → 252) for quantification in biological samples .
  • Quality control : Include deuterated internal standards (e.g., benzo[a]pyrene-d12) to correct for matrix effects .

Advanced: How do competing metabolic activation pathways (e.g., diol epoxide vs. radical cation) influence the reactivity of Benzo(a)pyrene-1,6-dione in mammalian systems?

Answer:

  • Diol epoxide pathway : Mediated by cytochrome P450 enzymes (e.g., CYP1A1), forming covalent DNA adducts. Quantify adducts via ³²P-postlabeling or LC-MS .
  • Radical cation pathway : Generates reactive oxygen species (ROS). Use electron paramagnetic resonance (EPR) to detect radical intermediates .
  • Comparative studies : Measure signature metabolites (e.g., tetraols vs. diones) in cell lines using isotope dilution assays to evaluate pathway dominance .

Advanced: What experimental designs are critical for assessing the photostability and environmental persistence of Benzo(a)pyrene-1,6-dione derivatives?

Answer:

  • Accelerated photodegradation : Expose compounds to UV light (e.g., 254 nm) in simulated atmospheric chambers. Monitor degradation kinetics via HPLC .
  • ROS scavenging assays : Add antioxidants (e.g., ascorbic acid) to isolate photodegradation mechanisms (direct vs. indirect) .
  • Environmental modeling : Use computational tools (e.g., EPI Suite) to predict half-lives in soil/water based on experimental rate constants .

Advanced: How can researchers resolve contradictions in reported carcinogenic potentials of Benzo(a)pyrene-1,6-dione across different in vitro and in vivo models?

Answer:

  • Mechanistic validation : Compare DNA adduct profiles (via LC-MS/MS) and oxidative stress markers (e.g., 8-OHdG) across models .
  • Dose-response reconciliation : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro findings to in vivo doses .
  • Species-specific metabolism : Conduct cross-species enzyme activity assays (e.g., recombinant CYP isoforms) to identify metabolic disparities .

Advanced: What computational approaches are suitable for predicting the electronic properties and redox behavior of Benzo(a)pyrene-1,6-dione?

Answer:

  • Density functional theory (DFT) : Calculate HOMO-LUMO gaps and electron affinity to predict redox activity. Software: Gaussian or ORCA .
  • Molecular dynamics (MD) : Simulate interactions with DNA or enzymes (e.g., NAD(P)H:quinone oxidoreductase) to identify binding motifs .
  • QSAR models : Train on experimental toxicity data to predict ecotoxicological endpoints .

Basic: What standardized protocols exist for evaluating the acute toxicity of Benzo(a)pyrene-1,6-dione in aquatic organisms?

Answer:

  • OECD Test Guideline 203 : Conduct 96-hour exposure assays in zebrafish (Danio rerio) or Daphnia magna, measuring LC₅₀ values .
  • Biomarker analysis : Quantify glutathione-S-transferase (GST) activity and lipid peroxidation levels as oxidative stress indicators .
  • Negative controls : Include benzo[e]pyrene (non-carcinogenic PAH) to isolate compound-specific effects .

Advanced: How can microbial consortia be engineered to degrade Benzo(a)pyrene-1,6-dione in contaminated environments?

Answer:

  • Enrichment cultures : Islate strains from PAH-contaminated sites using mineral salt media supplemented with dione as the sole carbon source .
  • Metagenomic profiling : Use shotgun sequencing to identify catabolic genes (e.g., dioxygenases) in consortia .
  • Process optimization : Monitor degradation via GC-MS and adjust pH/temperature to enhance enzyme activity .

Advanced: What role do aldo-keto reductases (AKRs) play in modulating the genotoxicity of Benzo(a)pyrene-1,6-dione?

Answer:

  • Enzymatic assays : Incubate dione with recombinant AKR1C isoforms and NADPH, quantifying hydroquinone products via HPLC .
  • RNA interference : Knock down AKR expression in cell lines (e.g., HepG2) to assess changes in DNA adduct formation .
  • Co-factor dependency : Compare NADH vs. NADPH utilization to determine catalytic efficiency .

Advanced: What methodologies are employed to study the interaction of Benzo(a)pyrene-1,6-dione with atmospheric particulates?

Answer:

  • Aerosol chamber experiments : Simulate particulate matter (PM₂.₅) interactions using diffusion-controlled reactors .
  • Surface adsorption analysis : Apply Brunauer-Emmett-Teller (BET) isotherms to measure dione adsorption on silica or carbonaceous particles .
  • Reactive oxygen species (ROS) quantification : Use fluorescent probes (e.g., DCFH-DA) to assess particulate-mediated ROS generation .

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